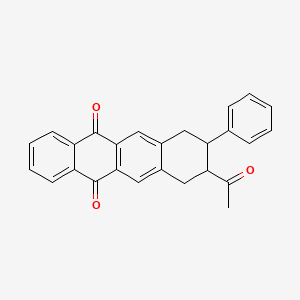
8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione involves multiple steps, including the formation of the tetracene core and subsequent functionalization. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical and research applications.
Analyse Des Réactions Chimiques
Types of Reactions
8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups
Applications De Recherche Scientifique
8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in oncology.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione involves its interaction with specific molecular targets and pathways. The compound can insert itself into DNA, preventing DNA unwinding by interfering with the enzyme topoisomerase II . This action disrupts cellular processes, leading to the compound’s therapeutic effects, particularly in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Daunorubicinone: A closely related compound with similar structural features and biological activities.
Idarubicin: An analog of daunorubicin with increased fat solubility and cellular uptake.
Uniqueness
8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione is unique due to its specific acetyl and phenyl substitutions, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and its versatility in various research applications.
Propriétés
Numéro CAS |
144315-95-7 |
|---|---|
Formule moléculaire |
C26H20O3 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
8-acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C26H20O3/c1-15(27)21-11-17-13-23-24(26(29)20-10-6-5-9-19(20)25(23)28)14-18(17)12-22(21)16-7-3-2-4-8-16/h2-10,13-14,21-22H,11-12H2,1H3 |
Clé InChI |
FYUPBCBAACIGMR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC2=CC3=C(C=C2CC1C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


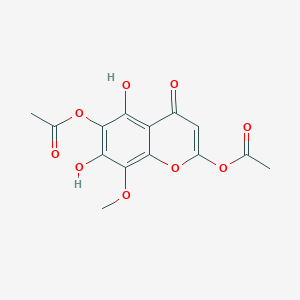
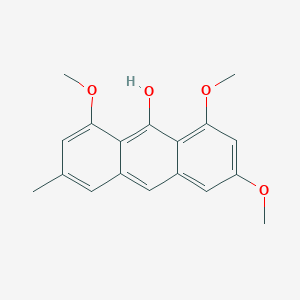
silane](/img/structure/B14276854.png)
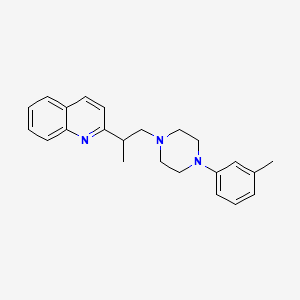


![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
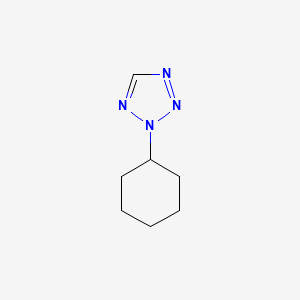
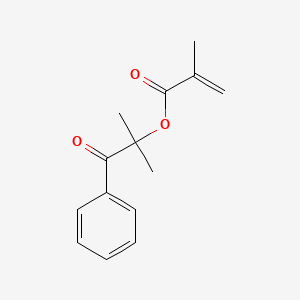

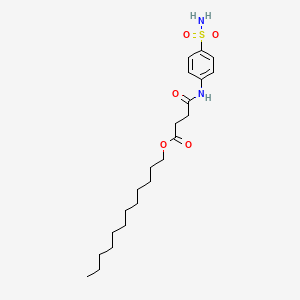
![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)
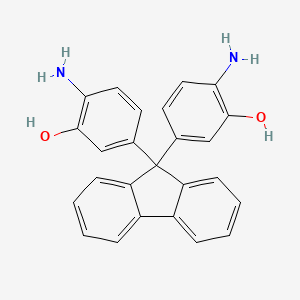
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
